molecular formula C16H17ClN2O2S B8483812 5-[[7-[3-[Ethyl[2-(phosphonooxy)ethyl]amin

5-[[7-[3-[Ethyl[2-(phosphonooxy)ethyl]amin

Cat. No. B8483812
M. Wt: 336.8 g/mol
InChI Key: MIQQXZLKCFNTSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[[7-[3-[Ethyl[2-(phosphonooxy)ethyl]amin is a useful research compound. Its molecular formula is C16H17ClN2O2S and its molecular weight is 336.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-[[7-[3-[Ethyl[2-(phosphonooxy)ethyl]amin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[[7-[3-[Ethyl[2-(phosphonooxy)ethyl]amin including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H17ClN2O2S

Molecular Weight

336.8 g/mol

IUPAC Name

2-chloro-5-(2,3,4,5-tetrahydro-1-benzazepin-1-ylsulfonyl)aniline

InChI

InChI=1S/C16H17ClN2O2S/c17-14-9-8-13(11-15(14)18)22(20,21)19-10-4-3-6-12-5-1-2-7-16(12)19/h1-2,5,7-9,11H,3-4,6,10,18H2

InChI Key

MIQQXZLKCFNTSI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C2=CC=CC=C2C1)S(=O)(=O)C3=CC(=C(C=C3)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 1-(3-nitro-4-chloro-benzenesulfonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine (3.6 g, 10 mmol) in THF (50 mL) and water (50 mL) was added sodium hydrosulfite (10.2 g, 50 mmol). The mixture was stirred at ambient temperature for 2 hrs. Ethyl acetate (150 mL) and sat. NH4Cl (150 mL) were added. The organic layer was separated, washed with brine (2×50 mL) and dried over MgSO4. Concentration and purification by silica gel column chromatography eluting with hexane/ethyl acetate (4/1 to 1/1) yielded 2-chloro-5-(2,3,4,5-tetrahydro-benzo[b]azepine-1-sulfonyl)-phenylamine as pale yellow solid (3.4 g). MS: 337.0 (M+H)+; tR=2.85 min (method 1).
Name
1-(3-nitro-4-chloro-benzenesulfonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.